Cas no 2229442-37-7 (1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-one)

1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-one structure
2229442-37-7 structure
商品名:1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-one
CAS番号:2229442-37-7
MF:C13H13F3O2
メガワット:258.236334562302
CID:5798267
PubChem ID:165992881

1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-one
    • EN300-1969441
    • 2229442-37-7
    • 1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
    • インチ: 1S/C13H13F3O2/c1-8(17)12(5-6-12)9-3-4-11(18-2)10(7-9)13(14,15)16/h3-4,7H,5-6H2,1-2H3
    • InChIKey: KZTAYYVKTFRUEZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=CC(=C1)C1(C(C)=O)CC1)OC)(F)F

計算された属性

  • せいみつぶんしりょう: 258.08676414g/mol
  • どういたいしつりょう: 258.08676414g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969441-1g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
1g
$1070.0 2023-09-16
Enamine
EN300-1969441-2.5g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
2.5g
$2100.0 2023-09-16
Enamine
EN300-1969441-10g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
10g
$4606.0 2023-09-16
Enamine
EN300-1969441-5g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
5g
$3105.0 2023-09-16
Enamine
EN300-1969441-10.0g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
10.0g
$4606.0 2023-07-06
Enamine
EN300-1969441-5.0g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
5.0g
$3105.0 2023-07-06
Enamine
EN300-1969441-1.0g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
1.0g
$1070.0 2023-07-06
Enamine
EN300-1969441-0.25g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
0.25g
$985.0 2023-09-16
Enamine
EN300-1969441-0.5g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
0.5g
$1027.0 2023-09-16
Enamine
EN300-1969441-0.05g
1-{1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropyl}ethan-1-one
2229442-37-7
0.05g
$900.0 2023-09-16

1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-one 関連文献

1-{1-4-methoxy-3-(trifluoromethyl)phenylcyclopropyl}ethan-1-oneに関する追加情報

Compound CAS No 2229442-37-7: 1-{1-[4-Methoxy-3-(Trifluoromethyl)Phenyl]Cyclopropyl}Ethan-1-One

The compound with CAS No 2229442-37-7, commonly referred to as 1-{1-[4-Methoxy-3-(Trifluoromethyl)Phenyl]Cyclopropyl}Ethan-1-One, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a cyclopropyl ring with a ketone group and a substituted phenyl moiety. The presence of trifluoromethyl and methoxy groups on the aromatic ring introduces interesting electronic and steric properties, making this compound a valuable building block for various applications.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. The cyclopropyl ketone core has been shown to exhibit intriguing reactivity in organocatalytic reactions, particularly in the formation of complex ring systems. Researchers have explored its use in the construction of natural product analogs, where the strained cyclopropane ring can act as a reactive site for various transformations. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound can undergo metal-catalyzed ring-opening reactions to form bicyclic structures with potential medicinal applications.

In addition to its role in organic synthesis, CAS No 2229442-37-7 has also been investigated for its properties in materials science. The trifluoromethyl group imparts high thermal stability and chemical resistance, making this compound a candidate for advanced polymer systems. A team at the University of California reported in *Advanced Materials* that incorporating this compound into polymeric matrices significantly enhances their mechanical properties without compromising flexibility.

The synthesis of 1-{1-[4-Methoxy-3-(Trifluoromethyl)Phenyl]Cyclopropyl}Ethan-1-One involves a multi-step process that typically begins with the preparation of the substituted phenol derivative. The introduction of the trifluoromethyl group is achieved through electrophilic aromatic substitution, followed by cyclization to form the cyclopropane ring. The final step involves ketone formation via oxidation or other suitable methods. This synthesis pathway has been optimized in recent years to improve yield and selectivity, as detailed in a 2023 paper in *Journal of Organic Chemistry*.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational preferences and intermolecular interactions. For example, X-ray crystallography revealed that the methoxy group adopts a specific orientation that minimizes steric hindrance with the adjacent trifluoromethyl group.

In terms of applications, CAS No 2229442-37-7 is being explored as a potential lead compound in drug discovery programs targeting various diseases. Its unique structure allows for modulation of pharmacokinetic properties, making it an attractive candidate for optimizing drug delivery systems. A research group at Pfizer has reported encouraging results in early-stage testing, where derivatives of this compound showed potent activity against certain enzyme targets.

Furthermore, this compound has found niche applications in agrochemicals and specialty chemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis has been leveraged by several research groups to develop enantioselective catalysts. A notable example is its use in the synthesis of β-lactam antibiotics, where it serves as a key intermediate enabling high enantiomeric excess.

Looking ahead, ongoing research is focused on expanding the utility of CAS No 2229442-37-7 across diverse fields. Collaborative efforts between academic institutions and industry are exploring its potential in sustainable chemistry practices, such as bio-based feedstock utilization and green catalysis. These developments underscore the versatility and importance of this compound in advancing modern chemical science.

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